4-Chloro-7-methoxy-3-nitroquinoline
Overview
Description
4-Chloro-7-methoxy-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O3. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of chlorine, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that quinoline, a core structure in this compound, plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Mode of Action
Quinoline, the parent compound, is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-methoxy-3-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition can affect various signaling pathways within cells, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by targeting the epidermal growth factor receptor (EGFR) signaling pathway . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit tyrosine kinases is a key aspect of its molecular mechanism . By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of metabolites . Understanding the compound’s metabolic pathways is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within tissues can influence its efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-3-nitroquinoline typically involves the nitration of 4-chloro-7-methoxyquinoline. This can be achieved by treating 4-chloro-7-methoxyquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitration techniques, such as microreactor technology, can provide better control over reaction parameters and improve the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base or under reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic medium.
Major Products Formed:
Reduction: 4-Chloro-7-methoxy-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-7-hydroxy-3-nitroquinoline.
Scientific Research Applications
4-Chloro-7-methoxy-3-nitroquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 4-Chloro-7-methoxyquinoline
- 4-Chloro-3-nitroquinoline
- 7-Methoxy-3-nitroquinoline
Comparison: 4-Chloro-7-methoxy-3-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-7-methoxyquinoline, the nitro group in this compound enhances its potential for reduction reactions and increases its cytotoxic properties. In contrast to 4-Chloro-3-nitroquinoline, the methoxy group in this compound provides additional sites for chemical modification and influences its overall electronic properties.
Properties
IUPAC Name |
4-chloro-7-methoxy-3-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSOOBRPRKXSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026963-05-2 | |
Record name | 4-chloro-7-methoxy-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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